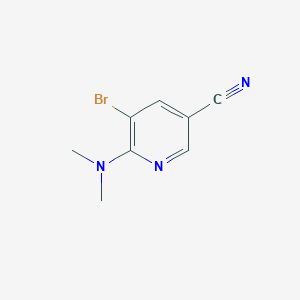

5-Bromo-6-dimethylamino-nicotinonitrile

Description

Properties

IUPAC Name |

5-bromo-6-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12(2)8-7(9)3-6(4-10)5-11-8/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRHIDQZZVQIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-6-dimethylamino-nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈BrN₃, with a molar mass of 226.07 g/mol. The presence of a bromine atom and a dimethylamino group enhances its reactivity and biological activity compared to similar compounds. This unique arrangement contributes to its potential applications in drug development and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, interacting with specific biological targets through covalent bonding with nucleophilic sites on enzymes. This interaction may disrupt enzymatic functions critical for various metabolic pathways.

- Neurotransmitter Modulation : Similar compounds have been studied for their ability to modulate neurotransmitter systems, suggesting that this compound may influence neurological functions.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, with activities observed against various bacterial strains .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Biological Activity | Target Organisms/Cells | IC₅₀ (µM) | Mechanism |

|---|---|---|---|---|

| Study A | Enzyme inhibition | Various enzymes | 12.5 | Covalent bond formation |

| Study B | Antimicrobial | Staphylococcus aureus | 15.0 | Disruption of cell wall synthesis |

| Study C | Neurotransmitter modulation | Neuronal cell lines | 20.0 | Receptor interaction |

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of related nicotinonitrile derivatives, this compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound achieved an IC₅₀ value of approximately 15 µM, indicating strong potential as an antimicrobial agent .

- Enzyme Interaction Studies : Research investigating the enzyme inhibition capabilities revealed that this compound effectively inhibited specific enzymes involved in metabolic pathways at low micromolar concentrations. This suggests its utility in drug design targeting metabolic disorders.

- Neuropharmacological Applications : A study focused on neurotransmitter modulation found that the compound could enhance synaptic transmission in neuronal cultures, potentially providing therapeutic avenues for neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

5-Bromo-6-dimethylamino-nicotinonitrile has potential applications as an active pharmaceutical ingredient. Its structural characteristics suggest that it may serve as a precursor in synthesizing various medicinal compounds. Research indicates that derivatives of nicotinonitriles, including this compound, exhibit a range of biological activities such as antimicrobial and anticancer properties.

Mechanism of Action

The compound is believed to interact with various biological targets, influencing enzyme activity and cellular signaling pathways. Such interactions could make it a candidate for further exploration in pharmacological studies aimed at developing new therapeutic agents. Specifically, its ability to inhibit certain enzymes suggests potential applications in treating diseases where enzyme modulation is beneficial.

Anticancer Research

Case Study: Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, research into similar nicotinonitrile derivatives has shown promising results against various cancer cell lines, indicating that modifications in the structure can enhance biological activity .

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| This compound | HT29 (colorectal) | Induces apoptosis |

| Related Derivative | A549 (lung) | Cytotoxic effects |

These findings suggest that further investigation into this compound could reveal its efficacy against specific cancers.

Neuropharmacology

Potential Neurotransmitter Modulation

The compound may also play a role in modulating neurotransmitter systems, which could have implications for treating neurological disorders. Preliminary studies suggest that it might interact with receptors involved in neurotransmission, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Synthesis and Characterization

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

- Nucleophilic Substitution Reactions : Utilizing the bromine atom for substitution.

- Electrophilic Aromatic Substitution : Influenced by the trifluoromethyl group.

- Hydrolysis or Reduction Reactions : Possible due to the presence of the nitrile group.

These methods highlight the compound's complex structure and potential for further chemical modifications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituent at position 6 significantly influences electronic and steric properties. Below is a comparative analysis of key analogs:

Key Observations:

- Steric Effects : Bulkier substituents (e.g., -N(CH₃)₂ vs. -OCH₃) may hinder reactions at position 6 but improve selectivity in multi-step syntheses.

Spectral and Analytical Data

Comparative spectral data highlight substituent-driven variations:

- NMR Trends: Methyl or methoxy groups in analogs produce distinct singlet peaks (e.g., δ 2.4 for -CH₃ ), whereas dimethylamino groups in the target compound would likely show a singlet near δ 2.8–3.2 for -N(CH₃)₂.

- IR Spectroscopy : The nitrile group’s C≡N stretch (~2220 cm⁻¹) is consistent across analogs .

Preparation Methods

Directed Amination and Bromination

One patented process (WO2024015825A1) describes the preparation of related brominated pyridine amines via the following sequence:

- Starting from 2-amino-3,5-dibromo-4-methylpyridine (Formula II), a directing group is installed on the amine by reaction with 1,1-dimethoxy-N,N-dimethylmethanamine, yielding an intermediate formimidamide (Formula IV).

- The 3-bromo substituent is selectively replaced by methyl via reaction with a methyl zinc compound in the presence of a nickel catalyst, forming Formula V.

- Hydrolysis under acidic conditions removes the directing group, regenerating the amine functionality to yield the target compound (Formula I), which can be adapted for this compound analogs by appropriate substitution patterns.

This approach highlights the utility of transition metal-catalyzed cross-coupling reactions and directing groups to achieve regioselective functionalization.

Comparative Summary Table of Preparation Methods

Purification and Isolation Techniques

- Chromatography and crystallization are the primary methods for isolating and purifying the intermediates and final products.

- Acidic hydrolysis is employed to remove directing groups and regenerate amines.

- Recrystallization from water or organic solvents ensures high purity of brominated nicotinic acid derivatives.

Research Findings and Practical Considerations

- The use of directing groups and transition metal catalysts (nickel, palladium) allows for regioselective substitution on the pyridine ring, critical for obtaining this compound with high purity and yield.

- Reaction conditions such as temperature, solvent choice (DMF, THF), and stoichiometry significantly impact the efficiency of bromination, amination, and cyanation steps.

- The multi-step synthesis requires careful control of intermediate stability and functional group compatibility, especially during hydrolysis and deprotection steps.

- The bromination of nicotinic acid derivatives, while classical, yields moderate amounts and may require optimization for industrial scale-up.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.